

# Confirming NOP Receptor Engagement of LY2940094 with PET Imaging: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Positron Emission Tomography (PET) imaging techniques used to confirm the engagement of LY2940094 with the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1). LY2940094 is a potent and selective antagonist of the NOP receptor with potential therapeutic applications in conditions such as depression and alcohol dependence.[1][2] Verifying its engagement with its target in the central nervous system is a critical step in its clinical development.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data for LY2940094 and the PET radioligands used to measure its receptor occupancy.

Table 1: In Vitro Binding Affinity and Potency of LY2940094 for the NOP Receptor

Parameter	Value	Species	Reference
Ki	0.105 nM	Human	[1][2]
Kb	0.166 nM	Human	[1][2]



Ki: Inhibitory constant, a measure of binding affinity. Kb: Antagonist dissociation constant, a measure of antagonist potency.

Table 2: In Vivo NOP Receptor Occupancy of LY2940094 in Humans Measured by PET with [11C]NOP-1A[3]

Oral Dose (mg)	Mean Plasma Concentration (ng/mL) at ~2.5h post- dose	Mean Receptor Occupancy (%) at ~2.5h post-dose	Mean Plasma Concentration (ng/mL) at ~26.5h post- dose	Mean Receptor Occupancy (%) at ~26.5h post-dose
4	7.93	73	1.17	28
10	22.8	88	3.31	53
20	49.9	94	6.84	70
40	102	97	14.1	82

EC50 (plasma concentration at 50% maximal receptor occupancy) for LY2940094 in humans was determined to be between 2.94 and 3.46 ng/mL across different brain regions.[3]

## **Comparison of NOP Receptor PET Radioligands**

The primary radioligand used to quantify LY2940094 NOP receptor occupancy is [11C]NOP-1A. An alternative radiotracer, [18F]MK-0911, has also been developed and evaluated for imaging the NOP receptor.

Table 3: Comparison of [11C]NOP-1A and [18F]MK-0911 for NOP Receptor PET Imaging



Feature	[11C]NOP-1A	[18F]MK-0911	Reference
Radionuclide	Carbon-11	Fluorine-18	-
Half-life	20.4 minutes	109.8 minutes	-
Affinity (Ki)	0.15 nM	High affinity (specific value not available in searched docs)	[4]
Selectivity	High selectivity over other opioid receptors	High selectivity for ORL1	[5][6]
Test-Retest Variability of VT	~12% in large brain regions	~3% across brain regions	[6][7]
Use in Humans	Yes	Yes	[6][8]

VT: Total distribution volume, a measure of radioligand binding.

# Experimental Protocols PET Imaging of LY2940094 NOP Receptor Occupancy with [11C]NOP-1A

A study in healthy human subjects utilized a bolus plus constant infusion tracer protocol with [11C]NOP-1A to determine NOP receptor occupancy after single oral doses of LY2940094.[3]

- Radioligand: [11C]NOP-1A, a selective NOP receptor antagonist.
- Subject Population: Healthy human volunteers.
- Dosing: Single oral doses of LY2940094 (4, 10, 20, or 40 mg).
- Imaging Timepoints: PET scans were performed at approximately 2.5 hours and 26.5 hours after LY2940094 administration.
- PET Scan Duration: 2 hours.[8]



- Blood Sampling: Serial arterial blood samples were drawn to measure the concentration of the parent radioligand.[8]
- Data Analysis: Receptor occupancy (RO) was calculated from the change in the regional total distribution volume (VT) of [11C]NOP-1A between baseline and post-drug conditions.
   The relationship between plasma concentration of LY2940094 and NOP receptor occupancy was modeled using a simple Emax relationship.[3]

### PET Imaging with [18F]MK-0911

Studies in both rhesus monkeys and humans have been conducted to evaluate [18F]MK-0911.

- Radioligand: [18F]MK-0911, a selective, high-affinity ORL1 antagonist.[6]
- Subject Population: Rhesus monkeys and healthy human volunteers.[6]
- Imaging Protocol: Baseline and blocking PET scans were performed. In blocking studies, a non-radioactive ORL1 antagonist was administered before the tracer.[6]
- Data Analysis: The test-retest variability of the total distribution volume (VT) was determined to assess the reproducibility of the measurement.[6]

# Visualizations NOP Receptor Signaling Pathway



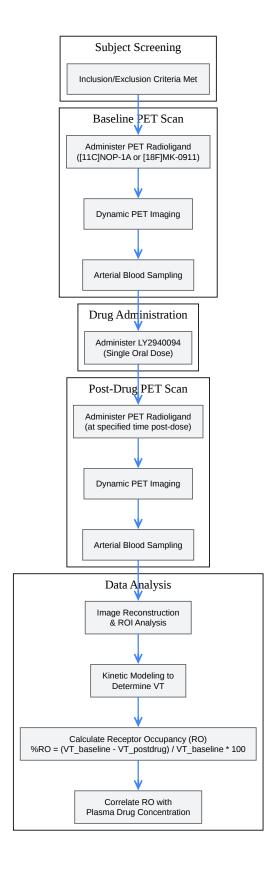


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Caption: NOP Receptor Signaling Pathway and the Action of LY2940094.

## **Experimental Workflow for PET Receptor Occupancy Study**





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Caption: Workflow for a PET Receptor Occupancy Study of LY2940094.



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